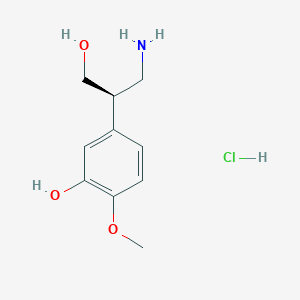
(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a hydroxyl group and a methoxy group on a phenyl ring, along with a beta-alaninol moiety, making it a versatile molecule for chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and beta-alanine.
Condensation Reaction: The aldehyde group of 3-hydroxy-4-methoxybenzaldehyde reacts with the amino group of beta-alanine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine, ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The imine intermediate formed during synthesis can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 3-(3-oxo-4-methoxyphenyl)-beta-alaninol.
Reduction: Formation of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Chiral Ligands: ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with phenolic or amino groups.
Medicine
Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry
Material Science: The compound can be used in the synthesis of polymers or materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism by which ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups on the phenyl ring can form hydrogen bonds or hydrophobic interactions with active sites, while the beta-alaninol moiety can interact with amino acid residues through ionic or covalent bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine: Lacks the hydroxyl group on the beta-alaninol moiety.
3-(4-Methoxyphenyl)-beta-alaninol: Lacks the hydroxyl group on the phenyl ring.
3-(3-Hydroxyphenyl)-beta-alaninol: Lacks the methoxy group on the phenyl ring.
Uniqueness
®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, along with the beta-alaninol moiety. This combination of functional groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
5-[(2R)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQFPWYNIVCKW-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CN)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777568.png)
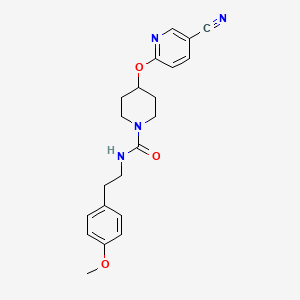
![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)
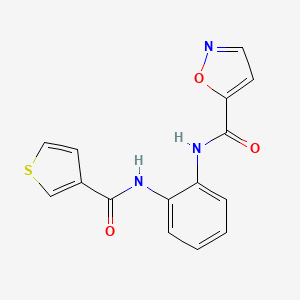
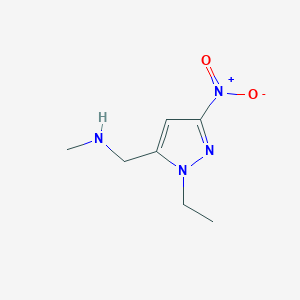
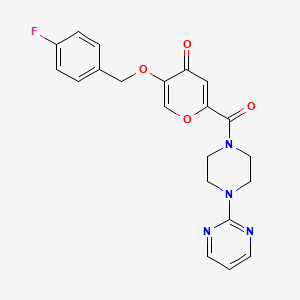

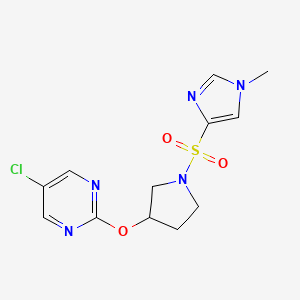
![(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B2777581.png)
![1-[7-ACETYL-6-(3-NITROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE](/img/structure/B2777583.png)

![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide](/img/structure/B2777589.png)
![3-(dimethylamino)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2777590.png)
